Cas no 1396675-46-9 (3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea)

3-{2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea is a structurally complex urea derivative featuring a pyrimidine core with cyclopropyl and trifluoromethyl substituents, as well as a 4-methoxybenzyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl moiety may contribute to conformational rigidity. The 4-methoxybenzyl substitution can influence binding affinity and selectivity in biological systems. This compound is of interest in medicinal chemistry for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise structure-activity relationship studies, making it a valuable intermediate for pharmaceutical research.
3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea structure
1396675-46-9 structure
Product Name:3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea
CAS No:1396675-46-9
MF:C19H21F3N4O2
MW:394.390854597092
CID:5400185
Update Time:2025-05-24

3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea Chemical and Physical Properties

Names and Identifiers

    • N-[2-[4-Cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl]-N′-[(4-methoxyphenyl)methyl]urea
    • 3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea
    • Inchi: 1S/C19H21F3N4O2/c1-28-14-6-2-12(3-7-14)11-24-18(27)23-9-8-17-25-15(13-4-5-13)10-16(26-17)19(20,21)22/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H2,23,24,27)
    • InChI Key: JWWPNLXVHJEGCR-UHFFFAOYSA-N
    • SMILES: N(CCC1=NC(C(F)(F)F)=CC(C2CC2)=N1)C(NCC1=CC=C(OC)C=C1)=O

Experimental Properties

  • Density: 1.303±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 558.2±50.0 °C(Predicted)
  • pka: 13.75±0.46(Predicted)

3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea Related Literature

Additional information on 3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea

Introduction to Compound with CAS No. 1396675-46-9 and Its Applications in Modern Pharmaceutical Research

Compound with the CAS number 1396675-46-9 is a significant molecule in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. The chemical entity, formally identified as 3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea, represents a sophisticated blend of heterocyclic and aromatic components, which are pivotal in the development of novel therapeutic agents.

The structural motif of this compound encompasses several key features that contribute to its pharmacological potential. The presence of a cyclopropyl group and a trifluoromethyl substituent on the pyrimidine ring enhances its metabolic stability and binding affinity to biological targets. Additionally, the urea moiety linked to a 4-methoxyphenyl group introduces a hydrophilic component, which is crucial for optimizing solubility and bioavailability. These structural elements collectively make it a promising candidate for further exploration in drug discovery.

In recent years, there has been an increasing emphasis on the development of small-molecule inhibitors targeting various kinases and enzymes involved in cancer progression. The compound with CAS no. 1396675-46-9 has been investigated for its potential inhibitory effects on several key enzymes, including tyrosine kinases and proteasome inhibitors. Preliminary studies have demonstrated that this molecule exhibits notable activity against these targets, suggesting its utility in the design of next-generation anticancer therapies.

The incorporation of a cyclopropyl ring into the pyrimidine core is particularly noteworthy, as it has been shown to enhance binding interactions with protein targets. This structural feature is supported by computational studies that predict favorable interactions between the cyclopropyl group and specific amino acid residues in enzyme active sites. Such insights are derived from advanced molecular modeling techniques that have become indispensable in modern drug design.

3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea an intriguing subject for further pharmacological investigation. 1396675-46-9 has been subjected to HTS campaigns targeting various disease-related pathways. These screens have identified its potential as an inhibitor of enzymes involved in inflammatory responses and cell proliferation. Such findings align with the growing interest in developing molecules that modulate these pathways for therapeutic purposes. 1396675-46-9, known chemically as 3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-[(4-methoxyphenyl)methyl]urea, represents a compelling example of how structural modifications can enhance pharmacological activity. Its unique combination of cyclopropyl, trifluoromethyl, and urea functionalities makes it a valuable asset in pharmaceutical research. As our understanding of disease mechanisms continues to evolve, compounds like this one will undoubtedly play a pivotal role in the development of innovative therapeutic strategies.
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